indoles
Indoles are a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen atom and two double bonds, typically in the benzene ring structure. They exhibit a wide range of structural diversity due to their unique molecular framework, which allows for varied functional groups that can be attached. Indoles play crucial roles in natural products chemistry as they are found in numerous plants and animals, contributing to biological activities such as antimicrobial properties, cytotoxicity, and potential therapeutic uses.
Structurally, indoles are characterized by the presence of a nitrogen atom at position 3 or 4 on an otherwise aromatic ring system. Their chemical reactivity is influenced by these positions; for instance, position 3-substituted indoles often display enhanced electrophilic character compared to their unsubstituted counterparts. Indoles can undergo various transformations like electrophilic aromatic substitution reactions, which are crucial in synthetic chemistry.
In pharmaceutical research, indoles have been widely explored due to their versatile properties and structural complexity, enabling the development of novel drugs targeting different biological pathways. Their potential as bioactive molecules makes them a valuable tool in drug discovery efforts.

Estructura | Nombre químico | CAS | MF |
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7-fluoro-1H-indole-3-carbaldehyde | 126921-16-2 | C9H6FNO |
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3-Bromo-4-nitro-1H-indole | 126807-08-7 | C8H5BrN2O2 |
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5-pyridin-3-yl-1H-indole | 144104-49-4 | C13H10N2 |
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Cyclopent[g]indole,4-(1E)-1-buten-1-yl-1,6,7,8-tetrahydro-5,6,8-trimethyl-, (6S,8R)- | 128397-80-8 | C18H23N |
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1H-Indole,3-(ethylthio)- | 1484-16-8 | C10H11NS |
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5-Bromo-4-chloro-1H-indol-3-yl Butanoate | 129541-43-1 | C12H11BrClNO2 |
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2H-Imidazol-2-one,1,5-dihydro-4-(1H-indol-3-yl)-5-thioxo- | 159509-39-4 | C11H7N3OS |
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6-Chloro-2-methyl-1h-indole | 6127-17-9 | C9H8ClN |
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3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole | 62882-99-9 | C11H11N3S |
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Aziridine, 1-phenyl- | 696-18-4 | C8H9N |
Literatura relevante
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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